Cas no 1693-05-6 (Ethyl 4-(4-fluorophenyl)butanoate)

Ethyl 4-(4-fluorophenyl)butanoate structure
1693-05-6 structure
Product Name:Ethyl 4-(4-fluorophenyl)butanoate
CAS No:1693-05-6
MF:C12H15FO2
MW:210.244707345963
CID:1350969
PubChem ID:21615419
Update Time:2025-04-20

Ethyl 4-(4-fluorophenyl)butanoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-(4-fluorophenyl)butanoate
    • ethyl 4-(4-fluorophenyl)butyrate
    • CTK8F9611
    • FT-0668275
    • ethyl 4-(4-fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate
    • SureCN3589
    • FT-0668711
    • ethyl 4-(4'-fluorophenyl)butanoate
    • 4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylthio)-5-pyrimidinecarboxylic Acid Ethyl Ester
    • 5-ethoxycarbonyl-6-(4'-fluorophenyl)-4-isopropyl-2-(methylthio)pyrimidine
    • Benzenebutanoic acid, 4-fluoro-, ethyl ester
    • DB-351515
    • SCHEMBL5871481
    • 1693-05-6
    • MDL: MFCD00017984
    • Inchi: 1S/C12H15FO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3
    • InChI Key: FUQDMNQPBVZSPP-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CCCC(=O)OCC

Computed Properties

  • Exact Mass: 210.10565
  • Monoisotopic Mass: 210.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3A^2
  • XLogP3: 2.8

Experimental Properties

  • Density: 1.073
  • Boiling Point: 281.84°C at 760 mmHg
  • Flash Point: 120.429°C
  • Refractive Index: 1.484
  • PSA: 26.3
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